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molecular formula C8H7BrS B3265995 5-Bromo-2,3-dihydro-1-benzothiophene CAS No. 41553-54-2

5-Bromo-2,3-dihydro-1-benzothiophene

Cat. No. B3265995
M. Wt: 215.11 g/mol
InChI Key: HFGPNLPQFASBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034921B2

Procedure details

Iron powder (10.4 mg, 1.47 mmol) was added to a solution of 2,3-dihydrobenzo[b]thiophene 112 (400 mg, 2.94 mmol) in dichloromethane (5.9 mL). Bromine (0.15 mL, 2.94 mmol) was added dropwise to the mixture with stirring under ice-cooling. This mixture was stirred at the same temperature for 30 minutes. Saturated aqueous sodium hydrogen carbonate solution was added to the mixture and this was extracted with dichloromethane. The organic layer was washed with water, dried over magnesium sulfate and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography to provide the desired product 113 (396 mg, 63%).
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Quantity
5.9 mL
Type
solvent
Reaction Step Three
Name
Quantity
10.4 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][CH2:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2.[Br:10]Br.C(=O)([O-])O.[Na+]>ClCCl.[Fe]>[Br:10][C:7]1[CH:8]=[CH:9][C:2]2[S:1][CH2:5][CH2:4][C:3]=2[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.15 mL
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
400 mg
Type
reactant
Smiles
S1C2=C(CC1)C=CC=C2
Name
Quantity
5.9 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10.4 mg
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
This mixture was stirred at the same temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
this was extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(SCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 396 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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